3-(4-chlorophenyl)-N-(4-hydroxyphenyl)-3-(1H-pyrrol-1-yl)propanamide
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Overview
Description
- It was developed as a selective cyclooxygenase-2 (COX-2) inhibitor, primarily used to manage pain, inflammation, and arthritis.
- The compound’s chemical structure features a pyrrole ring, a phenyl ring with a chlorine substituent, and a hydroxyphenyl group.
3-(4-chlorophenyl)-N-(4-hydroxyphenyl)-3-(1H-pyrrol-1-yl)propanamide: , is a nonsteroidal anti-inflammatory drug (NSAID).
Preparation Methods
- Celecoxib can be synthesized through various routes. One common method involves the reaction of 4-chlorobenzoyl chloride with 4-hydroxybenzylamine, followed by cyclization to form the pyrrole ring.
- Industrial production typically employs large-scale processes, optimizing yields and minimizing impurities.
Chemical Reactions Analysis
Oxidation: Celecoxib is susceptible to oxidative metabolism, primarily mediated by cytochrome P450 enzymes.
Reduction: Reduction reactions may occur, leading to the formation of metabolites.
Substitution: The chlorine atom in the phenyl ring can undergo substitution reactions.
Common Reagents: Cytochrome P450 enzymes, reducing agents, and nucleophiles.
Major Products: Metabolites include hydroxylated and carboxylated derivatives.
Scientific Research Applications
Chemistry: Celecoxib serves as a model compound for studying COX-2 inhibition and drug design.
Biology: Researchers investigate its impact on inflammation pathways, cell signaling, and gene expression.
Medicine: Widely used for pain relief, especially in arthritis and other inflammatory conditions.
Industry: Celecoxib’s industrial applications include pharmaceutical production and drug formulation.
Mechanism of Action
- Celecoxib selectively inhibits COX-2, reducing prostaglandin synthesis without affecting COX-1 (which is involved in gastric protection).
- By blocking COX-2, it suppresses inflammation and pain.
- Molecular targets include the active site of COX-2 and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds: Other NSAIDs like ibuprofen, naproxen, and diclofenac.
Uniqueness: Celecoxib’s selectivity for COX-2 sets it apart, minimizing gastrointestinal side effects compared to non-selective NSAIDs.
Properties
Molecular Formula |
C19H17ClN2O2 |
---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-(4-hydroxyphenyl)-3-pyrrol-1-ylpropanamide |
InChI |
InChI=1S/C19H17ClN2O2/c20-15-5-3-14(4-6-15)18(22-11-1-2-12-22)13-19(24)21-16-7-9-17(23)10-8-16/h1-12,18,23H,13H2,(H,21,24) |
InChI Key |
VIFPCNSHOZEFLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C(CC(=O)NC2=CC=C(C=C2)O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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